molecular formula C4H4N2O5 B1218109 Alloxanic acid CAS No. 470-44-0

Alloxanic acid

Cat. No. B1218109
CAS RN: 470-44-0
M. Wt: 160.09 g/mol
InChI Key: BXTYRIKKNHXERN-UHFFFAOYSA-N
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Description

Alloxanic acid is a crystalline acid with the molecular formula C4H4N2O5 . It is formed by the hydrolysis of alloxan and is also known as 4-hydroxy-4-hydantoin-carboxylic acid .


Synthesis Analysis

Alloxanic acid was originally obtained by the oxidation of uric acid by nitric acid. It can also be prepared by the oxidation of barbituric acid by chromium trioxide . A dimeric derivative, alloxantin, can be prepared by the partial reduction of alloxan with hydrogen sulfide .


Molecular Structure Analysis

The molecular structure of Alloxanic acid consists of 15 bonds in total, including 11 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 2 hydroxyl groups .


Chemical Reactions Analysis

Alloxanic acid has been found to interact with tissue amino acids, which might play a significant role in its diabetogenic effect . It also inhibits bacterial urease, a potent -SH enzyme .


Physical And Chemical Properties Analysis

Alloxanic acid has a molecular weight of 186.07918 . It has a pKa value of 6.64 at 25℃ .

Scientific Research Applications

1. Diabetes Research and Histological Studies

Alloxanic acid has been widely used in diabetes research, particularly for the induction of diabetes in experimental animals. Cheekati et al. (2017) conducted a histological study on alloxan-induced diabetes in male Wistar rats, optimizing the dosage required to induce diabetes effectively. This research highlights alloxanic acid's utility in diabetes studies, particularly in understanding the effects of diabetes on various biological parameters and tissues (Cheekati, Rao, & Vijayaraghavan, 2017).

2. Exploring Fatty Acid Composition Changes

In another study, Osadchuk et al. (2018) used alloxanic acid to model hyperglycemia and study the changes in the fatty acid composition of tissues in different models of experimental type 1 diabetes. This research emphasizes the role of alloxanic acid in studying metabolic changes and tissue damage in diabetes (Osadchuk, Chaikovsky, Natrus, & Bryuzgina, 2018).

3. Quantitative Determination in Food Safety

Murthy et al. (2019) explored the use of alloxanic acid in food safety by developing a method for the quantitative determination of alloxan in food samples, highlighting the significance of alloxanic acid in assessing the diabetogenic risk of foods (Murthy, Duraimurugan, Sridhar, & Madhavan, 2019).

4. Structural and Reactivity Studies

The study by Bingham et al. (2021) on the structure and reactivity of alloxan monohydrate in the liquid phase provides valuable insights into the chemical properties of alloxanic acid, which is crucial for its application in biological sciences and organic synthesis (Bingham, Etz, Duclos, & Vyas, 2021).

5. Redox Flow Battery Research

In the field of energy storage, Lee et al. (2018) investigated the effect of carboxylic acid-doped carbon nanotube catalysts on the performance of aqueous organic redox flow batteries using modified alloxazine and ferrocyanide redox couples. This research demonstrates the potential application of alloxanic acid derivatives in advanced battery technologies (Lee, Kwon, & Kwon, 2018).

6. Antioxidant and Anti-Diabetic Effects Studies

Ramar et al. (2012) explored the protective effect of ferulic acid and resveratrol against alloxan-induced diabetes in mice. Their research contributes to understanding the antioxidant and anti-diabetic effects of certain compounds in the context of alloxan-induced diabetes (Ramar, Manikandan, Raman, Priyadarsini, Palanisamy, Velayudam, Munusamy, Prabhu, & Vaseeharan, 2012).

properties

IUPAC Name

4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYRIKKNHXERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(NC(=O)N1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963717
Record name 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alloxanic acid

CAS RN

470-44-0
Record name 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloxanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
449
Citations
N Dixit, RK Koiri, BK Maurya, SK Trigun… - Journal of Inorganic …, 2011 - Elsevier
… which provides two complexes, characterized as [Cu(bpy)(L1)]·3H 2 O () and [Cu(bpy)(L2)]·H 2 O (), where bpy = 2,2′-bipyridine, L1 = 5-hydroxy-hydurilic acid and L2 = alloxanic acid. …
Number of citations: 35 www.sciencedirect.com
CT Gray, MS Brooke, JC Gerhart - Journal of Bacteriology, 1961 - Am Soc Microbiol
… to alloxan, the presence of a specific alloxanic acid decarboxylase, as in the bacterium studied, … the specific inducer, alloxanic acid. Should alloxanic acid accumulate, purified alloxanic …
Number of citations: 19 journals.asm.org
CT Gray, MS Brooke, JC Gerhart - Nature, 1959 - nature.com
… It seemed possible that alloxan, alloxanic acid, or certain of their breakdown … alloxanic acid is a strong inhibitor of bacterial urease. These studies on the inhibitory effect of alloxanic acid …
Number of citations: 19 www.nature.com
RA Resnik, H Cecil - Archives of biochemistry and biophysics, 1956 - Elsevier
… to alloxanic acid in alkaline solution. Hypsochromic and hyperchromic shifts in the spectrum of copper in the presence of alloxan and alloxanic acid are induced by increases in pH. …
Number of citations: 16 www.sciencedirect.com
N Modrić, M Poje, DJ Watkin, AJ Edwards - Tetrahedron letters, 1993 - Elsevier
… Abstract: Alloxanic acid (3) was resolved by means of brucine and converted into its … in vr.zcuo and dried to yield configurationally homogenous (-)-alloxanic acid (3,878 mg, 91%) as a …
Number of citations: 9 www.sciencedirect.com
JW Clark-Lewis, JA Edgar - Journal of the Chemical Society (Resumed …, 1962 - pubs.rsc.org
… alloxanic acid amide hydrates formed from alloxan and secondary amines are shown to be amine salts of alloxanic acid… ) to give amides of alloxanic acid, and that the same products …
Number of citations: 3 pubs.rsc.org
R Schmidt, H Müller, E Unger, W Vater - Acta Histochemica, 1990 - europepmc.org
[Mechanism of action of alloxan on pancreatic B-cells with special regard to the alloxan-metal-complex theory. II. Actions of alloxan, alloxanic acid, Zn2+ and ethyleneglycol-bis-(beta-…
Number of citations: 3 europepmc.org
D Seligson, H Seligson - Journal of Biological Chemistry, 1951 - Elsevier
… to run off the paper and the distance which alloxanic acid moved was compared to the distance moved by citric acid (an arbitrary standard), a ratio of alloxanic acid to citric acid of 0.30 …
Number of citations: 52 www.sciencedirect.com
N Modrića, MPDJ Watkin, AJ Edwards - academia.edu
… Accordingly, we report here the resolution of alloxanic acid (3), synthesis and characterization of … and dried to yield configurationally homogenous (-)-alloxanic acid (3,878 mg, 91%) as a …
Number of citations: 0 www.academia.edu
M Poje, A Palković, I Perina, I Vicković, M Bruvo - Tetrahedron, 1985 - Elsevier
… Administration of alloxan or alloxanic acid to animals has resulted in a significant increase … -like intermediates and ring-contraction to alloxanic acid is unlikely under normal conditions. …
Number of citations: 9 www.sciencedirect.com

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